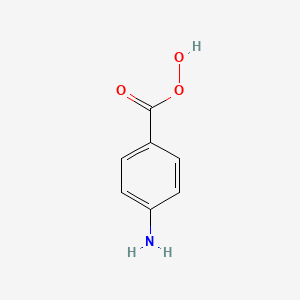![molecular formula C26H38O B14271582 2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol CAS No. 139579-07-0](/img/structure/B14271582.png)
2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol is an organic compound known for its antioxidant properties. This compound is a derivative of phenol, characterized by the presence of bulky tert-butyl groups and a pentamethylphenyl substituent. These structural features contribute to its stability and effectiveness as an antioxidant, making it valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol typically involves the alkylation of 2,6-di-tert-butylphenol with a pentamethylbenzyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant effects in biological systems, protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing diseases related to oxidative damage, such as neurodegenerative disorders.
Industry: Utilized in the formulation of lubricants, fuels, and other materials to enhance their stability and shelf life.
作用機序
The antioxidant activity of 2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative chain reactions. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic core from further oxidation and enhancing the compound’s stability.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the pentamethylphenyl substituent.
2,4-Di-tert-butylphenol: Similar antioxidant properties but different substitution pattern on the aromatic ring.
Uniqueness
2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol is unique due to the presence of the pentamethylphenyl group, which enhances its lipophilicity and potentially its effectiveness in non-polar environments. This structural feature may also influence its interaction with biological membranes and its overall antioxidant capacity.
特性
CAS番号 |
139579-07-0 |
|---|---|
分子式 |
C26H38O |
分子量 |
366.6 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[(2,3,4,5,6-pentamethylphenyl)methyl]phenol |
InChI |
InChI=1S/C26H38O/c1-15-16(2)18(4)21(19(5)17(15)3)12-20-13-22(25(6,7)8)24(27)23(14-20)26(9,10)11/h13-14,27H,12H2,1-11H3 |
InChIキー |
WLCTUUISAMOWDD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


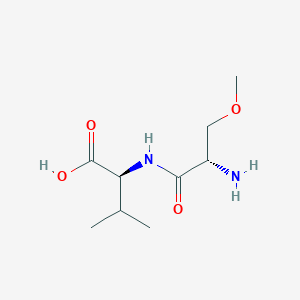
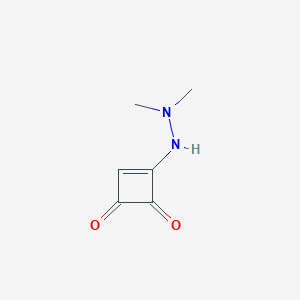
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
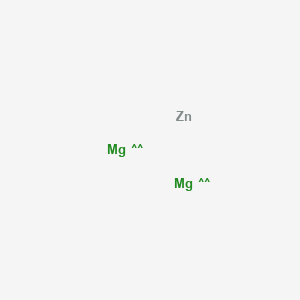
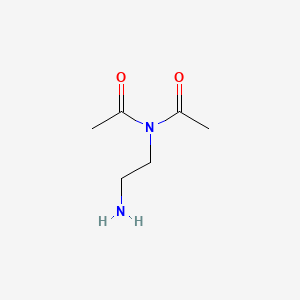
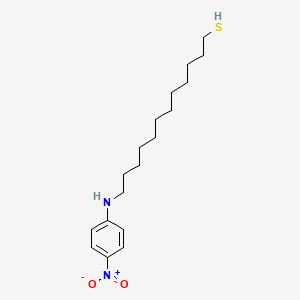
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)

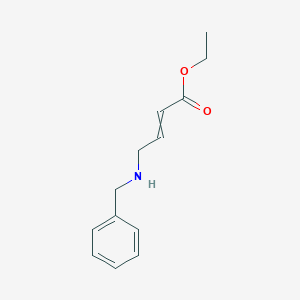

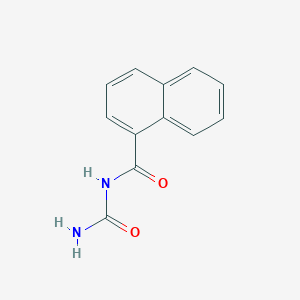
methanone](/img/structure/B14271570.png)
